molecular formula C14H10F3NO2S B14609622 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 60789-51-7

1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B14609622
CAS No.: 60789-51-7
M. Wt: 313.30 g/mol
InChI Key: HTUBJXRFYLVYJB-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a benzylsulfanyl group, a nitro group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the benzylsulfanyl, nitro, and trifluoromethyl groups are introduced. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .

Industrial production methods may involve the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the final product. The specific details of the industrial synthesis may vary depending on the desired scale and application.

Chemical Reactions Analysis

1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzylsulfanyl group can engage in nucleophilic substitution. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene include:

Properties

CAS No.

60789-51-7

Molecular Formula

C14H10F3NO2S

Molecular Weight

313.30 g/mol

IUPAC Name

1-benzylsulfanyl-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-11(18(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

HTUBJXRFYLVYJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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